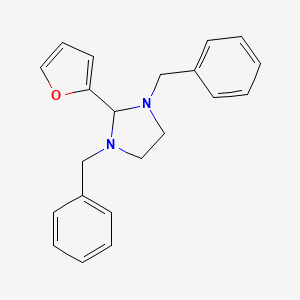

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine

Description

Overview of Saturated Nitrogen Heterocycles in Organic Chemistry

Saturated nitrogen heterocycles are a fundamental class of organic compounds characterized by a ring structure containing at least one nitrogen atom and composed entirely of single bonds. Their significance in organic chemistry is vast, stemming from their prevalence in natural products, pharmaceuticals, and their utility as synthetic intermediates and catalysts. rsc.org These cyclic structures provide a rigid framework that can be functionalized in three dimensions, leading to a wide array of stereochemical possibilities and biological activities.

The Imidazolidine (B613845) Scaffold: Historical Context and Emerging Research Areas

The imidazolidine ring is a five-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions. The chemistry of imidazolidines and their partially unsaturated counterparts, the 2-imidazolines, has been a subject of study for over a century. acs.org Historically, research focused on their synthesis and basic reactivity. nih.gov More recently, imidazolidines have garnered significant attention in several key research areas. They are recognized as crucial components in various biologically active molecules and natural products. rsc.org Furthermore, they serve as important precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis. rsc.org The development of synthetic methods to create highly substituted and chiral imidazolidines with high selectivity is an active field of research. rsc.org

Rationalizing the Choice of 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine for Focused Study

The specific compound, this compound, presents a unique combination of structural features that make it a compelling subject for detailed analysis. Its architecture allows for the examination of the interplay between the core imidazolidine ring and its distinct substituents.

The presence of benzyl (B1604629) groups on both nitrogen atoms of the imidazolidine ring significantly impacts the molecule's properties. The benzyl groups are bulky substituents that influence the conformational flexibility of the five-membered ring. They can also affect the nucleophilicity and basicity of the nitrogen atoms. The synthesis of N-benzyl substituted imidazoles and related structures is well-established, often involving the reaction of an imidazole (B134444) derivative with a benzyl halide. google.comgoogle.com Structure-activity relationship studies on related benzyl-substituted heterocycles have shown that these groups play a crucial role in binding to biological targets. nih.gov

The furan-2-yl substituent at the C2 position introduces an electron-rich aromatic heterocycle into the molecule. Furan (B31954) and its derivatives are known to participate in a variety of chemical reactions and can engage in hydrogen bonding and π-stacking interactions. echemcom.com The furan ring's electronic properties can influence the reactivity of the imidazolidine ring, particularly at the C2 position. The synthesis of molecules containing a furan-2-yl group attached to another heterocyclic ring is a common strategy in medicinal chemistry to create novel compounds with potential biological activity. researchgate.netnih.govtandfonline.com

The C2 carbon of the imidazolidine ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The spatial arrangement of the furan-2-yl group relative to the rest of the molecule is a key stereochemical feature. The synthesis of such 2-substituted imidazolidines can lead to the formation of different stereoisomers, and their separation and characterization are important aspects of their chemistry. tandfonline.comresearchgate.net The stereochemistry at the C2 position can significantly influence the biological activity and physical properties of the compound. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1,3-dibenzyl-2-(furan-2-yl)imidazolidine |

InChI |

InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 |

InChI Key |

ZRIPMKIKIZGQLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dibenzyl 2 Furan 2 Yl Imidazolidine

Direct Condensation Approaches

Direct condensation represents the most straightforward and commonly employed method for the synthesis of 1,3-dibenzyl-2-(furan-2-yl)imidazolidine. This approach involves the direct reaction between the aldehyde and the diamine, leading to the formation of the five-membered imidazolidine (B613845) ring through a cyclization-dehydration sequence.

Reaction of Furan-2-carbaldehyde with N,N'-Dibenzylethylenediamine

The core reaction for the synthesis of this compound is the acid-catalyzed condensation of furan-2-carbaldehyde with N,N'-dibenzylethylenediamine. In a typical procedure, furan-2-carbaldehyde is treated with N,N'-dibenzylethylenediamine in a suitable solvent, often in the presence of a catalytic amount of acid. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable imidazolidine ring.

A closely related synthesis, that of 1,3-dibenzyl-2-phenylimidazolidine (B1616298), has been reported by reacting benzaldehyde (B42025) with N,N'-dibenzylethylenediamine in methanol (B129727), catalyzed by acetic acid. The mixture is stirred for an extended period, and upon cooling, the product crystallizes from the solution. This method serves as a strong model for the synthesis of the title compound.

Variations in Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Protic solvents like ethanol (B145695) and methanol are commonly used as they can facilitate the proton transfer steps involved in the reaction mechanism. A review of imidazolidine synthesis indicates that absolute alcohol is a suitable solvent for the condensation of various aldehydes with N,N'-disubstituted ethylenediamines. nih.gov

Reaction temperatures can range from room temperature to elevated temperatures to drive the dehydration step to completion. For instance, the synthesis of the analogous 1,3-dibenzyl-2-phenylimidazolidine was carried out at 338 K (65 °C) for 10 hours. beilstein-journals.org The selection of the optimal temperature and reaction time is crucial to ensure complete conversion while minimizing potential side reactions or degradation of the furan (B31954) ring, which can be sensitive to harsh acidic conditions.

Table 1: Comparison of Reaction Conditions for Analogous Imidazolidine Synthesis

| Aldehyde | Diamine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Benzaldehyde | N,N'-Dibenzylethylenediamine | Acetic Acid | Methanol | 65 | 10 | beilstein-journals.org |

| Various Aldehydes | N,N'-Disubstituted Ethylenediamines | Not specified | Absolute Alcohol | Room Temp. - 65 | 0.25 - 0.5 | nih.gov |

This table presents data for the synthesis of analogous compounds to provide insight into potential reaction conditions for this compound.

Catalytic Strategies for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of the condensation reaction, various catalytic systems can be employed. These can be broadly categorized into acid catalysis, metal-free organocatalysis, and transition metal-catalyzed approaches.

Brønsted acids, such as acetic acid, are commonly used to catalyze the formation of the iminium ion intermediate, which is a key step in the cyclization process. beilstein-journals.org The use of stronger Brønsted acids could potentially accelerate the reaction, but care must be taken to avoid acid-catalyzed polymerization or degradation of the furan moiety.

Lewis acids have also been shown to be effective catalysts for the synthesis of related imidazolidinone structures. For example, ytterbium triflate (Yb(OTf)₃) has been successfully employed as a Lewis acid catalyst in the synthesis of sterically encumbered imidazolidinone organocatalysts from α-amino acid-derived methyl amides and bulky aromatic carbaldehydes. beilstein-journals.org The use of dehydrating agents, such as molecular sieves, in conjunction with the Lewis acid can further drive the reaction towards the product by removing the water formed during the condensation. beilstein-journals.org This suggests that a similar Lewis acid-catalyzed approach could be beneficial for the synthesis of this compound, potentially leading to higher yields and milder reaction conditions.

While specific examples for the synthesis of this compound using metal-free organocatalysis are not prevalent in the literature, the broader field of organocatalysis offers promising strategies. Organocatalysts, such as proline and its derivatives, are known to activate aldehydes for nucleophilic attack. beilstein-journals.org Although these are more commonly used in asymmetric synthesis, the underlying principle of activating the carbonyl group of furan-2-carbaldehyde could be applied to facilitate the condensation with N,N'-dibenzylethylenediamine under mild, metal-free conditions. The development of novel organocatalytic methods for this specific transformation remains an area for further investigation.

Transition metal catalysis is a powerful tool for the formation of heterocyclic rings. While direct condensation is the most common route to this compound, transition metal-catalyzed cyclization reactions represent a potential alternative synthetic strategy. For instance, palladium-catalyzed intramolecular amination reactions have been used to synthesize imidazolidin-2-ones from unsaturated urea (B33335) precursors. mdpi.com Although this involves a different reaction pathway, it highlights the potential of transition metals to facilitate C-N bond formation in the construction of the imidazolidine ring. The application of such methods to the synthesis of 2-substituted imidazolidines like the title compound is an area that warrants further exploration.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound from simple precursors in a single operation.

One-Pot Synthetic Procedures

The synthesis of this compound can be achieved through a one-pot condensation reaction. This typically involves the reaction of N,N'-dibenzylethylenediamine with furfural (B47365). The reaction is often carried out in a suitable solvent such as absolute alcohol and may be facilitated by a catalyst. For instance, a similar one-pot synthesis of 1-(2,3-dihydrobenzo[b] nih.govrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole was achieved by refluxing the reactants in absolute ethanol with a catalytic amount of C₄H₁₀BF₃O for 24 hours. nih.gov This approach highlights the feasibility of forming furan-substituted heterocyclic compounds in a single step.

The general reaction for the one-pot synthesis of the target compound is as follows:

N,N'-dibenzylethylenediamine + Furfural → this compound

This method is advantageous due to its operational simplicity and the ability to generate the desired product without isolating intermediates.

Cascade and Domino Reactions Incorporating Imidazolidine Formation

Cascade and domino reactions represent a sophisticated class of transformations where a series of intramolecular reactions are triggered by a single event, leading to the formation of the imidazolidine ring. While specific cascade reactions for this compound are not extensively documented, the principles can be applied from related syntheses. For example, the synthesis of other imidazolidine derivatives has been achieved through cascade processes involving both radical and ionic pathways. nih.gov

The conversion of furfural to other valuable chemicals using cascade reactions over bifunctional catalysts with both Brønsted and Lewis acid sites has been demonstrated, showcasing the potential for complex transformations starting from furfural. scielo.br Such a strategy could conceivably be engineered to incorporate the formation of the imidazolidine ring in a cascade sequence.

Stepwise Synthetic Routes

Stepwise synthesis provides a more controlled, albeit longer, approach to this compound, allowing for the isolation and purification of intermediates.

Aminal Formation and Subsequent Ring Closure

A common and effective stepwise method involves the initial synthesis of the diamine precursor, N,N'-dibenzylethylenediamine, followed by its condensation with furfural. This two-step process is a well-established route for preparing 2-substituted-1,3-dibenzylimidazolidines.

The first step typically involves the reaction of ethylenediamine (B42938) with two equivalents of an aromatic aldehyde to form a di-Schiff base. This intermediate is then reduced, commonly with sodium borohydride, to yield the N,N'-dibenzylethylenediamine. nih.gov

In the second step, the synthesized N,N'-dibenzylethylenediamine is reacted with furfural. This reaction proceeds via the formation of an aminal, which then undergoes intramolecular ring closure to form the stable five-membered imidazolidine ring. This condensation is often carried out in ethanol at room temperature or with gentle heating. nih.gov A similar procedure for the synthesis of 1,3-dibenzyl-2-phenylimidazolidine involved stirring the diamine and benzaldehyde in methanol with an acetic acid catalyst for 10 hours at 338 K. researchgate.net

A representative reaction scheme is shown below:

Step 1: Ethylenediamine + 2 Benzaldehyde → Di-Schiff Base Step 2: Di-Schiff Base + NaBH₄ → N,N'-dibenzylethylenediamine Step 3: N,N'-dibenzylethylenediamine + Furfural → this compound

This method offers high yields and allows for the purification of the intermediate diamine, ensuring the final product's purity. The reaction conditions for the final condensation step can be mild, often requiring only stirring at room temperature for a few hours. nih.gov

Functional Group Interconversions Leading to the Imidazolidine Core

The synthesis of the imidazolidine core can also be achieved through various functional group interconversions. While not as direct as the condensation of a diamine and an aldehyde, these methods provide alternative routes. For instance, the synthesis of imidazolidines has been accomplished through the reaction of N,N'-bis(trimethylsilyl)1,2-diamines with carbonyl compounds, eliminating hexamethyldisiloxane.

Another approach involves the cyclization of N-allylureas with aryl bromides using palladium catalysis, which forms a C-C and a C-N bond in a single step to yield imidazolidin-2-ones. nih.gov While this produces a related structure, it demonstrates the use of modern catalytic methods for constructing the imidazolidine ring.

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of this compound and its stereoisomers is a critical area of research, particularly for applications where specific stereochemistry is required. The carbon atom at the 2-position, derived from furfural, is a potential stereocenter.

Strategies for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. For example, the asymmetric synthesis of related imidazolidines has been achieved with high optical purity using standard conditions for asymmetric deprotonation with reagents like sec-BuLi and (-)-sparteine. nih.gov

Another approach involves the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which allows for the controlled formation of a new stereocenter. nih.gov While these methods have not been specifically reported for this compound, they represent viable strategies that could be adapted for its enantioselective synthesis. The diastereoselective synthesis of related 2-amino-1,3-propanediols has also been achieved from Morita-Baylis-Hillman adducts, which could serve as chiral precursors. scielo.br

The following table summarizes the key synthetic approaches:

| Synthetic Method | Description | Advantages | Key Reactants |

| One-Pot Synthesis | Direct condensation of the diamine and aldehyde. | Time and resource-efficient. | N,N'-dibenzylethylenediamine, Furfural |

| Stepwise Synthesis | Formation and isolation of the diamine followed by condensation. | High purity of the final product. | Ethylenediamine, Benzaldehyde, NaBH₄, Furfural |

| Stereoselective Synthesis | Use of chiral auxiliaries or catalysts to control stereochemistry. | Produces specific stereoisomers. | Chiral diamine precursors, Chiral catalysts |

Chiral Catalyst-Mediated Approaches

Asymmetric catalysis offers a powerful method for the enantioselective synthesis of chiral imidazolidines from achiral precursors. In the case of this compound, this would involve the reaction of achiral N,N'-dibenzyl-1,2-ethanediamine and furfural in the presence of a chiral catalyst. Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven effective in related syntheses. nih.gov A CPA catalyst could activate the furfural by protonating its carbonyl oxygen, which would lower the LUMO energy for a stereocontrolled nucleophilic attack by the diamine. The chiral environment created by the catalyst would favor one enantiomeric pathway over the other, leading to an enantiomerically enriched product.

Recent reviews on imidazolidine synthesis highlight the use of various catalytic systems, including those based on metals and organocatalysts, to achieve high levels of stereocontrol. nih.govrsc.orgresearchgate.net The selection of the catalyst is crucial and often depends on the specific substrates involved.

Table 1: Illustrative Chiral Catalysts for Asymmetric Imidazolidine Synthesis This table is a hypothetical representation based on catalysts used for analogous reactions.

| Catalyst Type | Specific Example | Proposed Role in Synthesis | Potential Outcome |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | SPINOL-derived CPA | Activates aldehyde, directs nucleophilic attack of diamine. nih.gov | High enantioselectivity (e.g., >90% ee) |

| Chiral Diamine Catalyst | (1S,2S)-Diaminocyclohexane Derivative | Forms chiral iminium ion intermediate with furfural. rsc.org | Moderate to high enantioselectivity |

| Chiral Metal Complex | Pd-BINAP Complex | Lewis acid activation in a chiral coordination sphere. | Potential for high enantioselectivity |

Substrate Control in Diastereoselective Formations

Diastereoselectivity in the formation of the imidazolidine ring can be achieved through substrate control, where at least one of the starting materials is chiral. A common strategy involves using a chiral diamine. For instance, if a chiral diamine like (1R,2R)-N,N'-dibenzyl-1,2-diaminocyclohexane were used instead of the achiral N,N'-dibenzyl-1,2-ethanediamine, its inherent C2 symmetry would direct the condensation with furfural to preferentially form one diastereomer. The bulky benzyl (B1604629) groups and the rigid cyclohexane (B81311) backbone would create a specific steric environment, guiding the approach of the furfural molecule and the subsequent ring closure. This method is a classic and reliable way to control stereochemistry, as the chiral information is embedded directly within the substrate. rsc.org

Enantioselective Synthesis via Chiral Auxiliaries or Ligands

Enantioselective synthesis can also be guided by the temporary incorporation of a chiral auxiliary or the use of chiral ligands in a metal-catalyzed process. A chiral auxiliary could be attached to the ethylenediamine backbone, guide the stereoselective condensation with furfural, and then be cleaved to yield the final enantiomerically pure product.

More advanced methods involve metal-catalyzed reactions. Although the direct condensation is typically acid-catalyzed, related syntheses of imidazolidines have been achieved using metal catalysts. nih.gov A hypothetical approach for this compound could involve a Lewis acidic metal, such as copper(II) or cadmium(II), coordinated to a chiral ligand. nih.gov This chiral metal complex would then coordinate both the diamine and furfural, organizing them within a constrained, asymmetric environment to facilitate a highly enantioselective ring-forming reaction.

Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. These green chemistry principles are highly applicable to the synthesis of this compound.

Solvent-Free or Aqueous Reaction Media

Traditionally, imidazolidine synthesis via condensation involves the use of organic solvents like benzene (B151609) or toluene (B28343) to azeotropically remove the water formed during the reaction. nih.gov However, green alternatives have been developed. Research has shown that the synthesis of various imidazolidines can be performed efficiently in an aqueous suspension at room temperature, which simplifies the procedure and avoids volatile organic compounds (VOCs). rsc.org Similarly, solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent another key green strategy that can be applied to condensation reactions. ijpsjournal.com The reaction between N,N'-dibenzyl-1,2-ethanediamine and furfural is a prime candidate for being adapted to either aqueous or solvent-free conditions.

Microwave-Assisted Synthesis

The use of microwave irradiation is a well-established technique in green chemistry for dramatically accelerating organic reactions. ijpsjournal.com For the synthesis of heterocyclic compounds like imidazolidines, microwave heating can reduce reaction times from many hours under conventional heating to mere minutes. ijpsjournal.comuokerbala.edu.iq This efficiency not only saves energy but can also lead to higher product purity by minimizing the formation of degradation byproducts that can occur during prolonged heating. The synthesis of various furan-containing heterocycles and imidazolidine derivatives has been successfully demonstrated using microwave assistance, suggesting this method would be highly effective for producing this compound. uokerbala.edu.iqresearchgate.net

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis This table illustrates the potential advantages of microwave synthesis based on literature for related compounds.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Solvent | Toluene or Benzene | Ethanol or Solvent-free |

| Reaction Time | 5–24 hours nih.gov | 5–15 minutes ijpsjournal.com |

| Temperature | Reflux (80-110 °C) | 100-130 °C |

| Yield | Good (e.g., 70-85%) | Often higher (e.g., >85%) ijpsjournal.com |

| Energy Input | High and prolonged | Low and brief |

Catalyst Recycling and Sustainability

To enhance the sustainability of the synthesis, the use of recyclable catalysts is paramount. For the acid-catalyzed condensation to form the imidazolidine, a heterogeneous solid acid catalyst, such as silica-supported sulfuric acid or a zeolite, could be employed. Such catalysts can be easily filtered out of the reaction mixture after completion and reused in subsequent batches, reducing waste and cost. researchgate.net The development of recyclable thermosets from the condensation of diamines demonstrates the potential for recovering starting materials or using robust, reusable catalysts in these types of reactions. nih.govresearchgate.net Furthermore, organocatalysts can be anchored to a solid support, combining the benefits of high selectivity with the ease of recovery characteristic of heterogeneous catalysts. researchgate.net

Reactivity and Transformational Chemistry of 1,3 Dibenzyl 2 Furan 2 Yl Imidazolidine

Stability and Decomposition Pathways

The stability of 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is largely dictated by the integrity of the imidazolidine (B613845) ring, which can undergo cleavage under specific conditions. The primary routes of decomposition involve hydrolytic cleavage of the aminal ring and other ring-opening reactions.

Hydrolytic Cleavage of the Aminal Ring

The C2-position of the imidazolidine ring, being an aminal, is susceptible to hydrolysis, particularly under acidic conditions. This reaction involves the cleavage of the carbon-nitrogen bonds, leading to the decomposition of the heterocyclic ring. The process is initiated by the protonation of one of the nitrogen atoms, which enhances the electrophilicity of the C2 carbon. Subsequent attack by water leads to the formation of a tetrahedral intermediate which then collapses, breaking the ring.

This general-acid-catalyzed ring opening regenerates the precursor molecules: N,N'-dibenzylethylenediamine and furan-2-carbaldehyde. byjus.com The rate of this hydrolysis is dependent on the pH of the medium, with acidic conditions significantly accelerating the decomposition. In neutral or basic media, the imidazolidine ring exhibits greater stability. The kinetics of hydrolysis for related iminohydantoins have been shown to be zero-order with respect to proton concentration in acidic media, suggesting that the rate-limiting step is the attack of water on the protonated substrate. rsc.org

Table 1: Products of Hydrolytic Cleavage

| Reactant | Conditions | Products |

|---|

Ring-Opening Reactions

Beyond simple hydrolysis, the imidazolidine ring can participate in other ring-opening reactions. One such pathway is through ring-chain tautomerism, where an equilibrium exists between the cyclic imidazolidine form and an open-chain Schiff base (imine) form. nih.govnih.gov For this compound, this equilibrium would involve the open-chain N-(2-(benzylamino)ethyl)-N-benzyl-1-(furan-2-yl)methanimine. The position of this equilibrium is influenced by factors such as solvent, temperature, and the nature of the substituents on the nitrogen and carbon atoms. nih.gov

Reactions Involving the Imidazolidine Ring System

The chemical transformations of this compound are not limited to the breakdown of its heterocyclic core. The benzyl (B1604629) and furan (B31954) moieties, as well as the nitrogen and carbon atoms of the imidazolidine ring, all serve as sites for further reactions.

Electrophilic Aromatic Substitution on Benzyl Moieties

The two benzyl groups attached to the nitrogen atoms are susceptible to electrophilic aromatic substitution. The N-benzyl group is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. researchgate.netlibretexts.orglibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, although this effect is somewhat tempered by the inductive electron-withdrawing nature of the nitrogen atom.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be envisaged to occur on the benzyl rings, provided that the reaction conditions are controlled to avoid decomposition of the acid-sensitive imidazolidine ring. uomustansiriyah.edu.iq The reactivity of the benzyl rings towards electrophiles would be influenced by the electron-donating or -withdrawing nature of the substituents already present. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Products

| Reaction | Electrophile | Potential Product(s) (Major Isomers) |

|---|---|---|

| Nitration | NO₂⁺ | 1-(4-Nitrobenzyl)-3-benzyl-2-(furan-2-yl)imidazolidine, 1,3-Bis(4-nitrobenzyl)-2-(furan-2-yl)imidazolidine |

| Bromination | Br⁺ | 1-(4-Bromobenzyl)-3-benzyl-2-(furan-2-yl)imidazolidine, 1,3-Bis(4-bromobenzyl)-2-(furan-2-yl)imidazolidine |

Reactions at the Imidazolidine Nitrogen Atoms (N1 and N3)

The nitrogen atoms in the imidazolidine ring are nucleophilic and can react with electrophiles. A common reaction is quaternization, where the nitrogen atoms react with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.net This reaction, known as the Menshutkin reaction, would involve the attack of one of the nitrogen atoms on an alkyl halide, leading to the formation of a 1,3-dibenzyl-2-(furan-2-yl)imidazolidinium salt. The reaction can be influenced by steric hindrance and the electronic properties of the amine and the alkylating agent. mdpi.com

Transformations at the C2-Position

The C2-position of the imidazolidine ring is a key site of reactivity. The C-H bond at this position is activated and can be involved in a variety of transformations. One important reaction is the formation of an N-acyliminium ion. This can be achieved by treatment with an acid chloride or anhydride (B1165640), which acylates one of the nitrogen atoms, followed by the loss of the C2-substituent (in this case, the furyl group) or by oxidation.

Furthermore, direct C-H activation at the C2-position of related imidazole (B134444) systems has been achieved using transition metal catalysts, such as nickel and palladium, to facilitate cross-coupling reactions. rsc.orgacs.org These methods allow for the arylation and alkenylation of the C2-position. While direct examples for this compound are not prevalent in the literature, analogous reactivity can be expected. Methylation at the C2 position of related imidazolium (B1220033) salts has been shown to significantly alter the physicochemical properties of the molecule by disrupting hydrogen-bonding interactions. rsc.org

Oxidation and Reduction Chemistry

Specific studies detailing the oxidation and reduction of This compound are not present in the reviewed scientific literature. However, predictions regarding its reactivity can be inferred from the general behavior of its constituent rings.

The imidazolidine ring is a saturated heterocycle. The nitrogen atoms are in a reduced state and are not readily oxidized further under standard conditions. The benzylic C-H bonds could potentially be susceptible to oxidation to form corresponding carbonyl compounds, though this would likely require strong oxidizing agents and harsh conditions. The furan ring, being electron-rich, is more prone to oxidative degradation, which can lead to ring-opening products.

Regarding reduction, the furan ring can be hydrogenated under various catalytic conditions to yield the corresponding tetrahydrofuran (B95107) derivative. The benzyl groups could also undergo hydrogenolysis (cleavage of the C-N bond) under specific catalytic hydrogenation conditions, typically using catalysts like palladium on carbon, which would lead to the decomposition of the molecule.

Without specific experimental data, any discussion on the selective oxidation or reduction of one moiety in the presence of the other remains speculative.

Reactivity of the Furan Moiety

The reactivity of the furan ring within this specific molecule has not been explicitly documented. The following sections discuss the expected reactivity based on established principles of furan chemistry.

The furan ring is known to be highly reactive towards electrophiles, significantly more so than benzene. Electrophilic substitution typically occurs preferentially at the C5 position (the other α-position relative to the oxygen atom), as the intermediate carbocation is better stabilized by the lone pair of the oxygen atom. However, in This compound , the C2 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C5 position. Common electrophilic substitution reactions for furan include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, though the acidic conditions often employed in these reactions could potentially lead to the degradation of the furan or imidazolidine ring.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. It can react with a variety of dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate, to form oxabicyclic adducts. The aromatic character of furan means that these cycloaddition reactions are often reversible. The presence of the bulky 1,3-dibenzylimidazolidine substituent at the C2 position might sterically hinder the approach of the dienophile, potentially affecting the rate and stereoselectivity of the reaction compared to unsubstituted furan. No specific studies on the cycloaddition reactions of This compound have been reported.

Furan and its derivatives are susceptible to ring-opening under acidic conditions. rsc.org The protonation of the oxygen atom can initiate a series of reactions leading to the formation of 1,4-dicarbonyl compounds. For This compound , acidic conditions could potentially lead to the opening of the furan ring to yield a γ-diketone, although the stability of the imidazolidine ring under such conditions would also need to be considered. rsc.org Oxidative degradation, as mentioned earlier, can also lead to ring-opened products.

Role as a Synthetic Intermediate

The structure of This compound suggests its potential as a synthetic intermediate. The imidazolidine moiety can be considered a protected form of an aldehyde (furan-2-carbaldehyde in this case) and an N,N'-disubstituted ethylenediamine (B42938).

While general reviews on the synthesis of substituted imidazolidines exist, which describe the condensation of N,N'-dibenzylethylenediamine with various aldehydes, no specific literature details the use of This compound as a precursor in the synthesis of more complex molecules. nih.govrsc.org In principle, the imidazolidine ring could be hydrolyzed under acidic conditions to release furan-2-carbaldehyde and N,N'-dibenzylethylenediamine. nih.gov This would allow the furan-2-carbaldehyde to be used in subsequent synthetic steps. However, no published examples of this specific application for this compound were found.

Building Block for Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a promising precursor for the synthesis of fused heterocyclic systems. The imidazolidine ring and the furan moiety can both participate in cyclization reactions, leading to novel polycyclic structures. While specific studies on this exact molecule are limited, the reactivity of analogous systems provides insight into its potential transformations.

One plausible approach involves the [3+2] cycloaddition reactions of azomethine ylides, which are key intermediates in the synthesis of N-containing heterocycles. nih.gov Nonstabilized azomethine ylides, which can be generated in situ from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, readily react with various C2 synthons to form imidazolidine derivatives. nih.gov This methodology could be adapted to construct fused systems by designing appropriate precursors where one of the reactive partners is tethered to the this compound core.

Another potential pathway for creating fused systems is through the cycloaddition of cyclic nitrones derived from imidazolidines. For instance, imidazoline (B1206853) 3-oxides, which are structurally related to imidazolidines, undergo regio- and diastereoselective [3+2] cycloaddition reactions with alkenes like styrene (B11656) to yield perhydroimidazo[1,5-b]isoxazoles. clockss.org Oxidation of the this compound could potentially form a corresponding nitrone, which could then undergo intramolecular or intermolecular cycloaddition to generate fused heterocyclic frameworks.

The following table summarizes a relevant cycloaddition reaction for the synthesis of a fused imidazolidine system from a related precursor.

| Reactants | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzothiazolimine and N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine | [3+2] Cycloaddition | 1,3,5-Trisubstituted imidazolidine derivatives | Up to 98% | nih.gov |

| Imidazoline 3-oxides and Styrene | [3+2] Cycloaddition | Perhydroimidazo[1,5-b]isoxazoles | Low | clockss.org |

Derivatization to Access Diverse Imidazolidine Analogues

The this compound scaffold can be chemically modified to produce a wide array of new imidazolidine analogues with potentially interesting properties. These derivatizations can target either the imidazolidine ring itself or the furan substituent.

A significant transformation of the imidazolidine ring is its potential for ring expansion. For example, 2-imidazoline moieties can be activated by N-alkylation to form imidazolinium salts. These salts can then undergo a hydrolytic ring expansion (HIRE) under basic conditions to form larger, medium-sized rings. rsc.orgnih.gov This strategy could potentially be applied to this compound, following an initial oxidation to the corresponding imidazoline, to access novel dibenzo-diazepine-like structures incorporating the furan moiety.

Furthermore, the imidazolidine ring can be synthesized through [3+2] cycloaddition reactions, and these reactions can be utilized to introduce diversity. For example, the reaction of tertiary amine N-oxides with silyl-protected imines generates imidazolidine intermediates. nih.govacs.org While often hydrolytically unstable, certain heterocyclic substituents can stabilize the imidazolidine ring, allowing for its isolation. nih.govacs.org This suggests that the furan group in the title compound may confer sufficient stability to allow for further functionalization without ring opening.

The derivatization is not limited to the imidazolidine core. The furan ring itself is a versatile heterocycle that can undergo various transformations, such as electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, to introduce additional complexity and functionality to the molecule.

The table below presents examples of derivatization reactions of related imidazolidine precursors.

| Precursor | Reagents | Transformation | Resulting Analogue | Reference |

|---|---|---|---|---|

| Tertiary amine N-oxides and Silyl-protected imines | LDA, then HCl/hydroxylamine hydrochloride | [3+2] Cycloaddition and Ring Opening | Substituted 1,2-diamines | nih.govacs.org |

| Thiazepines with a 2-imidazoline moiety | N-Alkylation, then base | Hydrolytic Ring Expansion (HIRE) | Medium-sized thiadiazecines | rsc.orgnih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools for deducing the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, a wealth of information regarding its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. Through the application of ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom within 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine can be mapped out. nih.govmdpi.com

¹H NMR would provide distinct signals for the protons of the furan (B31954) ring, the methylene (B1212753) and methine protons of the imidazolidine (B613845) ring, and the aromatic and methylene protons of the benzyl (B1604629) groups. The chemical shifts, signal multiplicities, and coupling constants would reveal the connectivity of the proton network.

¹³C NMR complements the proton data by identifying all non-equivalent carbon atoms, including the quaternary carbons, which are not observable by ¹H NMR. organicchemistrydata.org

Advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) , Heteronuclear Single Quantum Coherence (HSQC) , and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning all proton and carbon signals and piecing together the complete molecular puzzle. beilstein-journals.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the various functional groups present in the molecule. researchgate.netmdpi.comunirioja.esthermofisher.com For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic rings and the aliphatic portions of the molecule.

C-N stretching vibrations of the imidazolidine ring.

C-O-C stretching of the furan ring.

Aromatic C=C stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in a complete vibrational analysis.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₂₁H₂₂N₂O. bldpharm.com The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structural components of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Analysis of the crystal structure would reveal how individual molecules of this compound arrange themselves in a repeating lattice. A key feature to investigate would be the presence of π-π stacking interactions . nih.gov These non-covalent interactions, occurring between the electron-rich aromatic systems of the benzyl and furan rings of adjacent molecules, are significant in dictating the crystal packing and influencing the material's bulk properties. nih.govmdpi.com The geometry of these interactions, such as the inter-planar distance and offset, would be of particular interest.

Conformational Preferences and Dynamics

The conformation of the central imidazolidine ring is a key feature of the molecule's structure. Unlike planar aromatic rings, the saturated five-membered ring of imidazolidine is puckered to minimize steric strain. While direct crystallographic or spectroscopic data for this compound is not extensively available, the conformations of closely related compounds provide significant insights. For instance, studies on analogous 1,3-dibenzyl substituted imidazolidines have revealed specific puckering modes.

In the case of 1,3-Dibenzyl-imidazolidine-2-thione, the imidazolidine ring has been observed to adopt a twisted conformation . nih.gov This conformation, often denoted as a C2 twist, involves two adjacent atoms being displaced on opposite sides of the plane formed by the other three atoms. Alternatively, analysis of 1,3-Dibenzyl-2-phenylimidazolidine (B1616298) has shown that its imidazolidine ring exists in a slightly distorted envelope conformation . researchgate.net In an envelope conformation (designated as Cs), four of the ring atoms are coplanar, while the fifth atom is out of the plane.

Given these findings for structurally similar molecules, it is highly probable that the imidazolidine ring of this compound also adopts either a twisted or an envelope conformation. The precise preference would be influenced by the electronic and steric nature of the furan-2-yl group at the C2 position, in conjunction with the two benzyl groups on the nitrogen atoms.

Table 1: Imidazolidine Ring Conformations in Analogous Compounds

| Compound | Ring Conformation |

|---|---|

| 1,3-Dibenzyl-imidazolidine-2-thione | Twisted nih.gov |

The substituents attached to the imidazolidine ring—the two benzyl groups at the N1 and N3 positions and the furan-2-yl group at the C2 position—are not fixed in a single orientation. They can rotate around the single bonds connecting them to the ring. However, this rotation is not entirely free; it is hindered by steric interactions with other parts of the molecule. The energy required to overcome this hindrance is known as the rotational barrier.

While specific experimental values for the rotational barriers in this compound have not been reported, the principles of steric hindrance in substituted imidazolidines are well-understood. The rotation of the benzyl groups around the N-CH2 bond and the furan-2-yl group around the C-C bond will be restricted. The magnitude of these barriers is influenced by the conformation of the imidazolidine ring and the relative orientations of the substituents. For example, in a particular ring pucker, the rotation of a benzyl group might be more hindered due to its proximity to the furan-2-yl group or the other benzyl group. Computational modeling techniques are often employed to estimate these rotational energy barriers.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the rates of conformational changes in molecules. researchgate.net For a molecule like this compound, which likely exists as a mixture of rapidly interconverting conformers at room temperature, dynamic NMR can provide valuable information about the energy barriers separating these conformers.

At low temperatures, the interconversion between different ring puckers and substituent rotations can be slowed down to the NMR timescale. This would result in separate signals for the protons and carbons of each distinct conformer. As the temperature is increased, the rate of interconversion increases. When the rate becomes fast on the NMR timescale, the individual signals coalesce into time-averaged signals. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational equilibria, including the activation energy for ring inversion and substituent rotation.

While specific dynamic NMR studies on this compound are not documented in the available literature, the methodology has been successfully applied to a variety of related heterocyclic systems to elucidate their conformational dynamics. researchgate.net Such studies would be invaluable in providing a complete picture of the conformational landscape of this molecule in solution.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dibenzyl-imidazolidine-2-thione |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

A thorough review of scientific databases and computational chemistry literature indicates that no specific Density Functional Theory (DFT) calculations have been published for 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine. DFT is a widely used method for investigating the electronic structure and properties of molecules. Such studies on similar heterocyclic compounds often provide valuable insights, but data for the title compound is not available.

There are no published studies detailing the geometry optimization or the determination of equilibrium structures for this compound using DFT methods. This type of analysis would typically reveal bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in the current body of scientific literature. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Similarly, Molecular Electrostatic Potential (MEP) maps, which are instrumental in predicting the reactive sites for electrophilic and nucleophilic attack, have not been reported for this compound.

Table 1: Electronic Structure Parameters for this compound (Note: Data is not available in the reviewed literature. The table is provided as a template for future research.)

| Parameter | Value |

|---|---|

| HOMO Energy | Not Reported |

| LUMO Energy | Not Reported |

| HOMO-LUMO Gap | Not Reported |

Quantum chemical descriptors such as global hardness, softness, electronegativity, and chemical potential, which are derived from DFT calculations to predict the global reactivity of a molecule, have not been calculated or reported for this compound.

Table 2: Quantum Chemical Descriptors for this compound (Note: Data is not available in the reviewed literature. The table is provided as a template for future research.)

| Descriptor | Value |

|---|---|

| Hardness (η) | Not Reported |

| Softness (S) | Not Reported |

| Electronegativity (χ) | Not Reported |

| Chemical Potential (μ) | Not Reported |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. A comprehensive search of the literature has found no published MD simulation studies for this compound.

There is no available research on the conformational sampling and stability of this compound from MD simulations. Such studies would be beneficial for understanding the flexibility of the imidazolidine (B613845) ring and the orientation of the benzyl (B1604629) and furan (B31954) substituents.

Reaction Mechanism Elucidation via Computational Methods

The generation of the active N-heterocyclic carbene from the this compound precursor and its subsequent participation in catalytic reactions are complex processes. Computational methods, particularly density functional theory (DFT), are instrumental in mapping out the mechanistic pathways of these transformations. researchgate.net Such studies can elucidate the entire reaction coordinate, from reactants to products, through various intermediates and transition states.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Computationally, this is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation or cleavage. researchgate.net

For the deprotonation of the C2-proton of the corresponding imidazolium (B1220033) salt (formed from the imidazolidine) to generate the free carbene, or for the subsequent nucleophilic attack of the carbene on a substrate, computational chemistry can model the geometry and energy of the associated transition states.

Table 1: Illustrative Computed Vibrational Data for a Hypothetical Transition State in an NHC-Catalyzed Reaction This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on related systems.

| Property | Value | Description |

| Transition State Geometry | Asymmetric approach of reactants | The geometry shows the partial formation of a new C-C bond and elongation of existing bonds. |

| Energy (Relative) | +15.5 kcal/mol | The energy barrier for the reaction step, relative to the preceding intermediate. |

| Imaginary Frequency | -250.4 cm⁻¹ | The single imaginary frequency confirms the structure as a true transition state. |

| Vibrational Mode | Asymmetric C-C bond stretch | The motion along the reaction coordinate, corresponding to the formation of the new bond. |

| Zero-Point Energy (ZPE) | 350.2 kcal/mol | The sum of all vibrational ground state energies, used to correct the electronic energy. |

These profiles can reveal, for example, whether the formation of the Breslow intermediate is the rate-limiting step or if a subsequent proton transfer or product release is slower. nih.gov

Table 2: Example of a Calculated Energy Profile for a Generic NHC-Catalyzed Reaction Step This table contains hypothetical energy values to illustrate a typical reaction profile.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (NHC + Aldehyde) | Separated reactants | 0.0 |

| Transition State 1 (TS1) | C-C bond formation | +12.8 |

| Intermediate (Breslow Intermediate) | Zwitterionic adduct | -5.4 |

| Transition State 2 (TS2) | Proton transfer | +18.2 |

| Intermediate 2 | Enol-type intermediate | -2.1 |

| Transition State 3 (TS3) | Attack on second aldehyde molecule | +14.5 |

| Product Complex | Product bound to NHC | -25.7 |

| Products (Benzoin + NHC) | Separated product and catalyst | -22.3 |

This analysis can explain observed chemoselectivity and stereoselectivity. For example, by comparing the energy barriers for different stereochemical pathways, the origin of enantioselectivity in asymmetric catalysis using chiral NHCs can be rationalized. rsc.org

QSAR and Cheminformatics Applications (excluding biological/pharmacological activity data)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational strategies used to correlate the chemical structure of compounds with their properties. While often used in drug discovery, these methods are broadly applicable to materials science and catalyst development, focusing on physicochemical or performance-related properties without considering biological activity.

The NHC derived from this compound is a ligand for transition metals, and its performance in catalysis is dictated by its structural and electronic properties. strath.ac.uksigmaaldrich.com Cheminformatics and QSAR principles can guide the design of improved NHC ligands. Key design principles include:

Steric Tuning : The size of the N-substituents (in this case, benzyl groups) significantly impacts the coordination environment around a metal center. Bulky groups can promote reductive elimination steps in catalytic cycles and stabilize low-coordinate metal species. sigmaaldrich.com

Electronic Tuning : The electron-donating ability of the NHC ligand is crucial. Modifications to the imidazolidine ring or the N-aryl substituents can modulate the electron density at the carbene carbon, affecting the strength of the metal-ligand bond and the reactivity of the metal center. acs.org

Topological Variation : The fundamental structure of the NHC can be altered, for instance, by changing the ring size or incorporating additional functional groups away from the metal center to influence the secondary coordination sphere. strath.ac.ukacs.org

Table 3: Generalized Ligand Design Strategies for NHCs

| Design Strategy | Structural Modification Example | Expected Effect on Properties | Citation |

| Increase Steric Bulk | Replace N-benzyl with N-mesityl or N-diisopropylphenyl groups. | Enhances catalyst stability; may increase rates of reductive elimination. | sigmaaldrich.com |

| Increase Electron Donation (σ-donation) | Replace furan-2-yl with an electron-donating alkyl group at C2. | Strengthens the M-C bond; increases electron density at the metal center. | sigmaaldrich.com |

| Introduce Flexibility | Use N-alkyl chains instead of rigid N-aryl groups. | Allows the ligand to adapt to different coordination geometries during the catalytic cycle. | strath.ac.uk |

| Post-Coordination Modification | Incorporate a reactive handle on the furan ring for later modification. | Allows for fine-tuning of electronic properties after the complex has been formed. | acs.org |

Virtual screening is a computational technique used to search large libraries of chemical compounds for structures with desired properties, thereby prioritizing them for synthesis and testing. nih.govfomatmedical.com This can be applied to discover new imidazolidine derivatives with optimal characteristics as NHC precursors.

There are two main approaches:

Ligand-Based Virtual Screening (LBVS) : This method relies on the knowledge of existing molecules with the desired property. fomatmedical.com A model is built based on a set of known active compounds, and a large database is then searched for molecules with similar features (e.g., shape, pharmacophore). For instance, if a particular NHC shows high catalytic activity, LBVS can be used to find other precursors that would yield NHCs with a similar steric and electronic profile. nih.gov

Structure-Based Virtual Screening (SBVS) : This approach requires the 3D structure of a target, such as a metal catalyst's active site. fomatmedical.com Molecular docking is used to predict how well different ligands (NHCs) from a library will bind to the target. nih.govyoutube.com The compounds are ranked based on a scoring function that estimates the binding affinity. This can be used to screen for NHCs that bind strongly to a specific metal or to identify ligands that create a specific geometry at the active site.

Table 4: Typical Workflow for a Virtual Screening Campaign

| Step | Description | Tools/Methods Used |

| 1. Library Preparation | A large database of chemical structures (e.g., imidazolidine derivatives) is collected and prepared (e.g., generating 3D coordinates, assigning protonation states). | ZINC15 database, OpenBabel |

| 2. Target Definition | For SBVS, a 3D structure of the target (e.g., a metal complex) is prepared. For LBVS, a reference set of active ligands is defined. | Protein Data Bank (PDB), molecular modeling software |

| 3. Screening | The library is computationally screened against the target using docking (SBVS) or similarity/pharmacophore models (LBVS). | AutoDock Vina, PyRx, ROCS, Phase |

| 4. Hit Selection & Filtering | Top-scoring compounds are selected. These are often filtered based on physicochemical properties (e.g., synthetic accessibility, stability) to create a smaller, refined list. | DataWarrior, cheminformatics toolkits (RDKit) |

| 5. Experimental Validation | The final, prioritized list of compounds is synthesized and experimentally tested to validate the computational predictions. | Chemical synthesis and catalytic testing |

Predictive Modeling for Chemical Space Exploration

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific predictive modeling studies focused solely on the chemical compound This compound . While computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and virtual screening are commonly applied to broader classes of related heterocyclic compounds like imidazoles and other imidazolidine derivatives, there is no publicly available research detailing the application of these methods to This compound for the purpose of exploring its chemical space.

The exploration of chemical space through predictive modeling is a cornerstone of modern drug discovery and materials science. These computational approaches are designed to navigate the vast number of potential molecular structures to identify novel compounds with desired properties, thereby accelerating research and development. Methodologies that would typically be employed for a compound like This compound include:

Quantitative Structure-Activity Relationship (QSAR): This method would involve creating a statistical model that correlates the structural or property-based descriptors of a series of compounds with their biological activity or a specific property. For This compound , this would necessitate a dataset of analogs with measured activities, which is currently not available in the literature.

Pharmacophore Modeling: This technique focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for This compound would be derived from its interaction with a biological target. This information could then be used to screen large virtual libraries for other compounds that fit the model. However, the biological targets of this specific compound are not documented.

Virtual Screening: This computational technique involves the screening of large libraries of chemical structures to identify those most likely to bind to a drug target. This can be either ligand-based, using a known active molecule like This compound as a template, or structure-based, requiring the 3D structure of the biological target. The absence of both a known biological target and a library of related active compounds prevents the application of this method.

The lack of published data on This compound means that no data tables of research findings can be generated at this time. The scientific community has yet to publish studies that would provide the necessary data for such a computational analysis. Research into related furan and imidazolidine-containing compounds is ongoing, and future studies may include This compound , which would then enable the application of predictive modeling for chemical space exploration.

Advanced Applications in Organic and Materials Chemistry

Asymmetric Catalysis and Chiral Auxiliaries

The core structure of 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine makes it a promising candidate for applications in asymmetric synthesis, primarily through its function as a precursor to N-Heterocyclic Carbenes (NHCs) and as a ligand for transition metals.

Imidazolidine (B613845) rings are the direct precursors to saturated N-Heterocyclic Carbenes (sNHCs), which are a class of organocatalysts and ligands known for their strong σ-donating properties and steric tunability. scripps.edu The generation of the corresponding sNHC from this compound would typically involve deprotonation at the C2 position, although this is often achieved via an intermediate imidazolinium salt.

While direct studies on the conversion of this compound to its carbene are not prominent, the synthesis of furan-functionalized imidazolium (B1220033) salts and their subsequent conversion to NHC-metal complexes is documented. nih.govst-andrews.ac.uk For instance, furan-containing bis(imidazolium) salts have been used to generate iron(II) and silver(I) bis(NHC) complexes. nih.govst-andrews.ac.uk This demonstrates the viability of the furan (B31954) moiety within an NHC precursor framework. The resulting carbene, 1,3-dibenzyl-2-(furan-2-yl)imidazolidin-2-ylidene, would combine the steric bulk of the benzyl (B1604629) groups with the electronic and coordinating properties of the furan ring, making it a potentially valuable tool in organocatalysis.

N-Heterocyclic carbenes derived from imidazolidine precursors are highly effective ligands for a wide array of transition metals, forming stable complexes that drive important catalytic transformations. scripps.edu The hypothetical NHC generated from this compound could serve as a strong σ-donating ligand for metals like palladium, ruthenium, copper, and iron.

Research on analogous furan-functionalized NHCs has shown their successful application in metal catalysis. For example, silver(I) complexes of furan-containing bis-carbenes have been synthesized and tested as catalysts. st-andrews.ac.uk Similarly, iron(II) complexes with furan-functionalized bis(NHC) ligands have been prepared and characterized, highlighting the ability of the furan group to coexist with the NHC-metal core. nih.gov The presence of the furan ring's oxygen atom could also allow for secondary coordination to the metal center, potentially creating a hemilabile ligand system that could influence catalytic activity and selectivity.

Table 1: Catalytic Applications of Analogous Furan-Functionalized NHC Complexes

| Catalyst Type | Metal Center | Application | Reference |

|---|---|---|---|

| bis(NHC) Complex | Ag(I) | Amination | st-andrews.ac.uk |

Role in Supramolecular Chemistry

The aromatic benzyl and furan groups of this compound provide functionalities that could be exploited in the field of supramolecular chemistry, which involves non-covalent interactions to form larger, organized structures.

The non-covalent interactions possible for this compound, such as π-π stacking and hydrogen bonding, are the fundamental driving forces for self-assembly. In analogous systems, furan-substituted molecules have been shown to form well-defined nano- and micro-structures through controlled aggregation. This suggests that under appropriate conditions, this compound could self-assemble into ordered materials. The crystal structure of the related compound 1,3-Dibenzyl-2-phenylimidazolidine (B1616298) reveals a network linked by C-H···π hydrogen bonds, demonstrating the propensity of these types of molecules to form extended supramolecular arrays.

Applications in Polymer and Materials Science

The incorporation of specific molecular units into polymers can impart unique functionalities. Although direct polymerization or material fabrication using this compound has not been reported, its potential is evident.

The furan moiety is particularly notable for its participation in reversible Diels-Alder reactions, a powerful tool in creating self-healing polymers and dynamic materials. The imidazolidine core, as an NHC precursor, can also be integrated into porous materials like Metal-Organic Frameworks (MOFs) or porous organic polymers. researchgate.net Functionalizing such materials with NHC precursors allows for the creation of recyclable, heterogeneous catalysts where the active sites are embedded within a solid support. researchgate.net The benzyl groups contribute to the steric environment and can influence the physical properties of resulting materials.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dibenzyl-2-(furan-2-yl)imidazolidin-2-ylidene |

| 1,3-Dibenzyl-2-phenylimidazolidine |

| Tetrakis(acetonitrile)-cis-[bis(o-imidazol-2-ylidenefuran)methane]iron(II) hexafluorophosphate |

| cis-diacetonitriledi[bis(o-imidazol-2-ylidenefuran)methane]iron(II) hexafluorophosphate |

Monomer or Cross-Linking Agent

The bifunctional nature of the furan moiety within this compound presents opportunities for its use as a monomer or cross-linking agent in polymer synthesis. The furan ring can participate in reversible Diels-Alder reactions, a powerful tool for creating dynamic covalent bonds. mdpi.com This reactivity allows for the formation of cross-linked polymer networks.

In this context, the furan group can react with a dienophile, such as a bismaleimide, to form a three-dimensional polymer network. mdpi.com The resulting Diels-Alder adducts are thermally reversible; they can be broken upon heating and reformed upon cooling. This property is highly desirable for the development of self-healing materials and recyclable thermosets. The bulky benzyl groups on the imidazolidine ring can influence the steric environment of the furan, potentially modulating the kinetics and thermodynamics of the Diels-Alder reaction.

| Feature | Description | Reference |

| Reactive Moiety | Furan-2-yl group | mdpi.com |

| Reaction Type | Diels-Alder (with dienophiles) | mdpi.com |

| Potential Application | Reversible cross-linking of polymers | mdpi.com |

| Resulting Property | Self-healing, recyclability | mdpi.com |

Components in Functional Polymers

Beyond cross-linking, this compound can be incorporated into polymer backbones to introduce specific functionalities. The imidazolidine core and the aromatic benzyl and furan rings can impart unique thermal, mechanical, and electronic properties to the resulting polymer.

The incorporation of the furan ring into a polymer main chain, for instance in polyureas, has been shown to yield materials with high thermal stability. mdpi.com The presence of the 1,3-dibenzyl-imidazolidine unit could further enhance the polymer's thermal properties and influence its solubility in organic solvents. The specific stereochemistry of the imidazolidine ring, which can adopt different conformations, may also play a role in determining the morphology and properties of the final polymer. researchgate.net

| Polymer Type | Potential Role of the Compound | Resulting Polymer Characteristics | Reference |

| Polyureas | Diamine substitute (after modification) | Enhanced thermal stability, specific solubility profiles | mdpi.com |

| Polyesters | Diol substitute (after modification) | Modified mechanical and thermal properties | |

| Polyimides | Diamine substitute (after modification) | High-performance polymers with tailored properties |

Industrial Organic Synthesis

The chemical structure of this compound makes it a valuable precursor and building block in the synthesis of more complex molecules.

Intermediates for Specialty Chemicals

Imidazolidine derivatives are recognized as important intermediates in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. ajchem-a.com The subject compound can serve as a scaffold upon which further chemical transformations can be performed. The furan ring, for example, can undergo a variety of reactions, such as electrophilic substitution, to introduce new functional groups.

The N-benzyl groups can be cleaved under specific hydrogenolysis conditions, revealing secondary amines that can be further functionalized. This versatility makes this compound a useful starting material for creating libraries of compounds for screening in drug discovery and other applications. For example, related imidazolidine-4-one derivatives have been synthesized and shown to possess antioxidant activity. ajchem-a.com

Enabling Technologies in Fine Chemical Production

The use of imidazolidine-based auxiliaries is an established strategy in asymmetric synthesis, a key technology in fine chemical production. While this specific compound's utility as a chiral auxiliary has not been extensively documented, the general principles of imidazolidine chemistry suggest its potential in this area.

Furthermore, the imidazolidine ring can be considered a protected form of an aldehyde (furan-2-carbaldehyde) and a diamine (1,2-dibenzyl-1,2-diaminoethane). This protecting group strategy is a cornerstone of multi-step organic synthesis, allowing for selective reactions at other parts of a molecule. The stability of the imidazolidine ring under certain conditions, and its selective cleavage under others, can be exploited to streamline complex synthetic routes.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of NHCs is their synthesis, which can be multi-step and require stringent reaction conditions. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine and its derivatives. This includes one-pot reactions and the use of greener solvents and catalysts. nih.gov A general approach to thermally generated NHCs involves the condensation of diamines with appropriately substituted aldehydes, which could be adapted for the synthesis of furan-containing NHC adducts. ibm.com The goal is to create pathways that are not only high-yielding but also atom-economical and environmentally benign.

| Synthetic Goal | Approach | Potential Benefit |

| Increased Efficiency | One-pot synthesis from readily available starting materials. | Reduced reaction time, cost, and waste. |

| Sustainability | Utilization of green solvents (e.g., water, ethanol) and catalysts. | Minimized environmental impact. |

| Versatility | Development of modular syntheses allowing for easy diversification of the NHC scaffold. | Access to a wider range of catalysts with tunable properties. |

Exploration of Undiscovered Reactivity Modes

N-heterocyclic carbenes are renowned for their ability to induce umpolung, or the reversal of polarity, in aldehydes. researchgate.net However, the full scope of their reactivity is still being explored. For this compound, the presence of the furan (B31954) moiety offers an intriguing variable. Future investigations will likely delve into novel reactivity modes, such as NHC-catalyzed radical reactions. nih.gov Inspired by biological systems using thiamine (B1217682) diphosphate, NHCs can participate in single-electron transfer processes, opening up new avenues for carbon-carbon bond formation. nih.gov The electronic properties of the furan ring could influence the stability and reactivity of radical intermediates, a largely unexplored area.

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanism of NHC-catalyzed reactions is crucial for their optimization. The transient and reactive nature of many intermediates in catalytic cycles presents a significant challenge. Future research will increasingly rely on advanced characterization techniques to study the dynamic processes involving this compound-derived carbenes. This includes in-situ spectroscopic methods like NMR and IR to observe reactive species directly. ibm.com Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating reaction pathways and predicting the stability and reactivity of intermediates. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The rational design of NHC catalysts with specific properties is a complex task due to the vast chemical space of possible substituents. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. By analyzing large datasets of known NHCs and their catalytic performance, AI/ML algorithms can identify structure-activity relationships and predict the properties of new, untested compounds. patentdigest.org For this compound, this approach could be used to design derivatives with enhanced stability, solubility, or catalytic activity for a desired transformation. This data-driven approach promises to accelerate the discovery of next-generation catalysts. upenn.eduresearchgate.net

Expanding Applications in Catalysis and Materials Science

While NHCs have already made a significant impact as ligands in organometallic catalysis and as organocatalysts themselves, there are still many untapped applications. nih.govmdpi.com For this compound, future research will likely focus on its use in emerging areas. In catalysis, this could include the development of highly enantioselective transformations. mdpi.com In materials science, the strong σ-donating properties of the corresponding NHC make it a promising candidate for stabilizing metal nanoparticles, with potential applications in electronics and sensing. nih.govmdpi.com The furan moiety could also be exploited for the synthesis of novel polymers and functional materials.

Q & A

Q. What are the key synthetic methodologies for preparing 1,3-dibenzyl-2-(furan-2-yl)imidazolidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between benzylamines and furan-containing aldehydes or ketones. For example, imidazolidine derivatives are often synthesized via condensation of diamines with carbonyl compounds under acidic or basic conditions . Optimization may include varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC, and purity confirmed by NMR and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Agilent Xcalibur) with Cu-Kα radiation. The SHELX suite (SHELXL for refinement) is widely used for solving and refining structures, with validation through R-factor analysis (e.g., R < 0.05 for high-quality data) . Disorder in the benzyl or furan moieties may require constrained refinement .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screening includes in vitro assays for cytotoxicity (e.g., MTT assay on cancer cell lines) or enzyme inhibition (e.g., α-synuclein aggregation in neurodegenerative models). For example, structurally related imidazolidines have been tested against amyloidogenic proteins using fluorescence-based kinetic assays . Dose-response curves (pD₂ values) and intrinsic activity metrics should be calculated .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model HOMO-LUMO gaps, electrostatic potentials, and steric hindrance from benzyl/furan substituents. Parameters like log P (octanol-water partition coefficient) and molar volume (log MV) provide insights into hydrophobicity and steric effects . These predictions guide SAR studies for optimizing bioactivity or catalytic performance .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or thermal motion artifacts?

For disordered regions (e.g., flexible benzyl groups), use PART instructions in SHELXL to model alternate conformations. Thermal motion can be addressed via anisotropic displacement parameter (ADP) constraints. Cross-validation with Hirshfeld surface analysis or complementary techniques (e.g., solid-state NMR) improves reliability .

Q. How does this compound interact with biological targets, and what mechanistic studies are warranted?

Mechanistic studies may include:

- Kinetic assays : Monitor α-synuclein fibril formation via Thioflavin T fluorescence to assess inhibition potency .

- Molecular docking : Simulate binding to catalytic sites (e.g., lanthanide complexes for homogeneous catalysis) using AutoDock or Schrödinger .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key challenges include controlling regioselectivity during cyclization and minimizing racemization. Strategies:

- Use chiral auxiliaries or catalysts (e.g., L-proline) for asymmetric synthesis.

- Optimize solvent polarity to stabilize transition states.